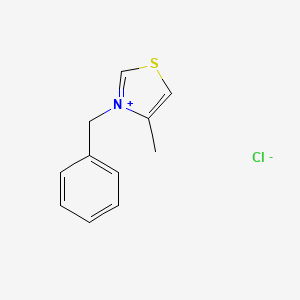

3-Benzyl-4-methylthiazolium Chloride

Beschreibung

BenchChem offers high-quality 3-Benzyl-4-methylthiazolium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-4-methylthiazolium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-benzyl-4-methyl-1,3-thiazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NS.ClH/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11;/h2-6,8-9H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBNEPNQIDHABT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=[N+]1CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489269 | |

| Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-18-1 | |

| Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Benzyl-4-methylthiazolium Chloride basic chemical properties

An In-depth Technical Guide to 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the core chemical properties and applications of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride. The narrative structure is designed to provide not just data, but actionable insights into its synthesis, reactivity, and handling, grounded in established scientific principles.

Introduction: A Keystone Catalyst Precursor

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a quaternary ammonium salt that holds a significant position in modern organic synthesis. While possessing modest intrinsic reactivity, its true value lies in its role as a stable, readily available precatalyst for the in-situ generation of N-heterocyclic carbenes (NHCs). These NHCs are potent organocatalysts that mediate a variety of carbon-carbon bond-forming reactions, most notably the Stetter reaction and the Benzoin condensation.[1] The thiazolium scaffold is fundamental to its function, providing the necessary electronic and steric properties to facilitate umpolung, or the reversal of polarity, at an aldehyde's carbonyl carbon. This guide will elucidate the foundational chemical properties, synthesis, and catalytic utility of this versatile compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its effective use in a laboratory setting. This compound is a white, crystalline solid that is hygroscopic and soluble in water.[2][3][4]

Compound Identification

-

IUPAC Name : 2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol chloride[5]

-

Synonyms : Thiazolium, 5-(2-hydroxyethyl)-4-methyl-3-(phenylmethyl)-, chloride; Vitamin B1 analogue[3][4][5]

Core Physicochemical Data

The following table summarizes the key physical and chemical properties critical for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Weight | 269.79 g/mol | [1][4][5] |

| Appearance | White crystalline powder/solid | [2][3][7] |

| Melting Point | 142-146 °C | [2][7] |

| Solubility | Soluble in water and ethanol | [2][3][4][7] |

| Stability | Stable under recommended storage conditions; Hygroscopic and air-sensitive | [2][4] |

| Purity (Commercial) | Typically ≥98% | [4] |

Synthesis and Purification

The synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is typically achieved through a direct quaternization reaction. The causality is straightforward: the nucleophilic nitrogen of the thiazole ring attacks the electrophilic benzylic carbon of benzyl chloride, resulting in the formation of the quaternary thiazolium salt.

Synthetic Workflow Diagram

Caption: Base-mediated generation of the active NHC catalyst.

This NHC is the key to unlocking "umpolung" chemistry, enabling aldehydes to act as acyl anion equivalents.

Key Applications

-

Stetter Reaction : This compound is a classic catalyst for the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound. [1][8][9]This reaction is a powerful tool for forming 1,4-dicarbonyl compounds. In a typical procedure, the thiazolium salt, an aldehyde, an unsaturated acceptor, and a base like triethylamine are heated in a solvent such as ethanol. [8][9]* Acyloin and Benzoin Condensations : It effectively catalyzes the dimerization of aldehydes. With aliphatic aldehydes, it facilitates the acyloin condensation, while with aromatic aldehydes, it mediates the benzoin condensation. [1][4]

Spectral Data Insights

Full spectral characterization is essential for confirming the identity and purity of the compound. Data is widely available in public databases. [5]

-

¹H NMR : The proton spectrum (in DMSO-d₆) shows characteristic peaks. The most notable is the acidic proton at the C2 position, which appears far downfield around 10.44 ppm. [10]Other key signals include the benzylic protons (~5.90 ppm), the aromatic protons of the benzyl group (~7.4 ppm), and the methyl group on the thiazolium ring (~2.37 ppm). [10]* ¹³C NMR, IR, and Mass Spectrometry : These techniques provide further structural confirmation and are available in databases such as PubChem and SpectraBase. [5]

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Classification

The compound is classified with the following hazards based on aggregated data: [3][5]* H315 : Causes skin irritation. [3][5]* H319 : Causes serious eye irritation. [5]* H335 : May cause respiratory irritation. [5] The GHS signal word is "Warning". [5]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or outdoors. [2]* Storage Conditions : Store in a dry, cool, and well-ventilated place with the container tightly closed. [2][3]The compound is hygroscopic and air-sensitive; storage away from water, oxidizing agents, and excess heat is critical to prevent degradation. [2][4]* Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases. [2]

Conclusion

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is more than just a chemical reagent; it is an enabling tool for complex organic synthesis. Its utility as a robust, easy-to-handle precatalyst for generating N-heterocyclic carbenes makes it indispensable for reactions requiring polarity reversal, such as the Stetter and benzoin reactions. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is the foundation for its successful application in research and development.

References

-

PubChem. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Fisher Scientific. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 98%. Retrieved January 25, 2026, from [Link]

-

ChemBK. (2024, April 9). 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). 3-BENZYL-5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLIUM CHLORIDE synthesis.

-

Nielsen, T. E., et al. (2009). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. Journal of Combinatorial Chemistry, 11(2), 218–228. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 2 Proposed reaction pathway for the thiazolium-catalyzed Stetter.... Retrieved January 25, 2026, from [Link]

Sources

- 1. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | 4568-71-2 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | C13H16ClNOS | CID 2833352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-BENZYL-5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLIUM CHLORIDE(4568-71-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Benzyl-4-methylthiazolium Chloride

Introduction: The Significance of Thiazolium Salts

Thiazolium salts are a pivotal class of heterocyclic compounds, forming the reactive core of thiamine pyrophosphate (TPP), a crucial coenzyme in metabolic pathways such as glycolysis and the pentose phosphate pathway. Beyond their biological role, N-substituted thiazolium salts have emerged as powerful organocatalysts, particularly in facilitating carbon-carbon bond formations like the benzoin condensation and the Stetter reaction.[1][2] Their utility stems from the ability to generate a nucleophilic carbene upon deprotonation of the C2-proton, a feature that has been extensively leveraged in modern organic synthesis.

This guide provides a detailed examination of the synthesis of a specific and versatile example: 3-Benzyl-4-methylthiazolium Chloride. This compound serves as a valuable precursor and catalyst in various synthetic applications, from the development of novel pharmaceuticals to materials science.[1] We will explore the fundamental reaction mechanism, provide a detailed and field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-purity synthesis.

Core Synthesis Pathway: Direct N-Benzylation of 4-Methylthiazole

The most direct and efficient pathway to 3-Benzyl-4-methylthiazolium Chloride is through the quaternization of the nitrogen atom in the 4-methylthiazole ring. This is achieved via a nucleophilic substitution reaction with benzyl chloride.

Reaction Principle & Stoichiometry

The synthesis is predicated on the nucleophilic character of the nitrogen atom (N3) in the 4-methylthiazole ring, which attacks the electrophilic benzylic carbon of benzyl chloride. This process, a classic example of an SN2 reaction, results in the formation of a new carbon-nitrogen bond and the generation of the positively charged thiazolium cation, with the chloride ion serving as the counter-ion.

Overall Reaction Scheme:

A visual representation of the chemical structures would be depicted here in a formal whitepaper.

Mechanistic Deep Dive: The SN2 Pathway

The N-alkylation of thiazoles is a textbook SN2 (bimolecular nucleophilic substitution) reaction.[3] The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the sp2-hybridized nitrogen atom of 4-methylthiazole acts as the nucleophile. It attacks the electron-deficient methylene carbon of benzyl chloride.

-

Transition State: A transient, high-energy transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken. The geometry around the benzylic carbon is trigonal bipyramidal.

-

Leaving Group Departure: The chloride ion is expelled as the leaving group, taking the bonding electrons with it. This step is concerted with the nucleophilic attack. The result is the formation of the stable, aromatic 3-benzyl-4-methylthiazolium cation.

The choice of a polar aprotic solvent, such as acetonitrile, is critical as it can solvate the resulting cation and stabilize the transition state without interfering with the nucleophile, thereby accelerating the reaction.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, charge 4-methylthiazole (1.0 eq.). Add anhydrous acetonitrile as the solvent (typically 3-4 mL per gram of thiazole).

-

Reagent Addition: Add benzyl chloride (1.0-1.1 eq.) to the stirring solution. A slight excess of the alkylating agent can help drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of acetonitrile is ~82°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 to 24 hours. The formation of a solid precipitate during the reaction is common. [4]4. Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, being a salt, is often insoluble in the acetonitrile and will precipitate out. [4]Cooling the flask in an ice bath can further promote crystallization.

-

Washing and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake several times with small portions of cold anhydrous acetonitrile or diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting white to off-white crystalline solid under vacuum to remove residual solvent.

Characterization and Quality Control

-

Appearance: The final product should be a white or off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. The analogous 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride has a melting point of 142-144 °C, and a similar range is expected. [5][6]* Solubility: The product is expected to be soluble in water and polar organic solvents like methanol but insoluble in nonpolar solvents like ether. [6]* NMR Spectroscopy (¹H NMR): Confirmation of the structure is achieved by ¹H NMR. Key expected signals include:

-

A singlet for the methyl protons (CH ₃).

-

A singlet for the benzylic protons (CH ₂-Ph).

-

A multiplet for the aromatic protons of the benzyl group.

-

Singlets for the protons on the thiazolium ring. The C2-H proton will be significantly downfield due to the positive charge on the ring.

-

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of characteristic functional groups and the aromatic ring structures.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Chemical Hazards:

-

3-Benzyl-4-methylthiazolium Chloride is expected to be a skin and eye irritant, similar to its analogs. [7][8]Avoid inhalation of dust and direct contact with skin and eyes.

-

Benzyl chloride is a lachrymator and a corrosive substance. Handle it in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic. Avoid ignition sources and ensure adequate ventilation.

-

-

Storage: The product is hygroscopic (tends to absorb moisture from the air). [8]It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

The synthesis of 3-Benzyl-4-methylthiazolium Chloride via direct N-benzylation of 4-methylthiazole is a straightforward and reliable method for accessing this valuable class of compounds. The procedure relies on a fundamental SN2 mechanism and can be performed with standard laboratory equipment. By carefully controlling reaction parameters, particularly the use of anhydrous solvent and appropriate temperature, researchers can consistently obtain a high-purity product. The resulting thiazolium salt serves as a critical building block and catalyst, empowering further innovation in drug discovery and synthetic chemistry.

References

-

Zhang, H., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-949. Available from: [Link]

-

PubChem. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

-

ResearchGate. (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ChemBK. 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. Available from: [Link]

- Google Patents.US20040019219A1 - N-alkylated thiazolium salts and process for their preparation.

-

ResearchGate. Synthesis of 3-benzylbenzo[d]thiazol-2(3H)-iminium salt derivatives (3a-l). Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024, 2024(2), M1886. Available from: [Link]

-

ResearchGate. N-Alkylation of compounds 166 and 169. Available from: [Link]

-

ResearchGate. Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. 3-BENZYL-5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | C13H16ClNOS | CID 2833352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

The Lynchpin of Umpolung: A Technical Guide to 3-Benzyl-4-methylthiazolium Chloride as a Premier N-Heterocyclic Carbene Precursor

Abstract

N-Heterocyclic Carbenes (NHCs) have irrevocably altered the landscape of modern organic synthesis, offering a unique blend of nucleophilicity and steric tuneability that has unlocked novel catalytic pathways.[1][2] Among the pantheon of NHC precursors, thiazolium salts hold a place of historical and practical prominence, largely due to their foundational role in elucidating the mechanism of thiamine (Vitamin B1) catalysis.[2] This guide provides an in-depth technical exploration of 3-Benzyl-4-methylthiazolium Chloride, a versatile and accessible precursor to a powerful thiazol-2-ylidene carbene. We will dissect its synthesis, the in situ generation of the active carbene, and its application in cornerstone C-C bond-forming reactions, namely the Benzoin Condensation and the Stetter Reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the principles of organocatalysis for efficient and innovative molecular construction.

Introduction: The Rise of N-Heterocyclic Carbenes

The paradigm of carbene chemistry was revolutionized by the isolation of stable N-heterocyclic carbenes, which demonstrated that these once-thought transient species could be harnessed as potent nucleophilic catalysts.[3] Unlike their unstable carbene counterparts, NHCs derive their stability from the electronic contributions of adjacent nitrogen atoms, which both donate π-electron density into the vacant p-orbital of the carbene carbon and inductively withdraw σ-electron density.[4] This electronic balancing act renders them not only stable but also sufficiently nucleophilic to attack a variety of electrophilic centers.

Thiazolium-derived NHCs, in particular, are instrumental in the field of organocatalysis.[1] Their ability to induce "umpolung" or polarity inversion in aldehydes is the cornerstone of their catalytic prowess, transforming an electrophilic aldehyde carbonyl into a nucleophilic acyl anion equivalent.[5] 3-Benzyl-4-methylthiazolium Chloride stands out as a workhorse precursor due to its straightforward synthesis, stability, and the well-documented reactivity of the resulting carbene.[6]

3-Benzyl-4-methylthiazolium Chloride: A Profile

The thiazolium salt serves as a stable, crystalline solid that is readily handled under standard laboratory conditions. Its structure, featuring a benzyl group on one nitrogen and a methyl group at the 4-position of the thiazole ring, provides a balance of steric and electronic properties conducive to a broad range of catalytic applications.[7]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₆ClNOS |

| Molecular Weight | 269.79 g/mol [8] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[9] |

Synthesis of the Precursor

The synthesis of 3-Benzyl-4-methylthiazolium Chloride is a robust and scalable process, typically achieved through the quaternization of a thiazole derivative. The causality behind this choice of reaction is the high nucleophilicity of the thiazole nitrogen, which readily attacks the electrophilic benzylic carbon of benzyl chloride.

Materials:

-

4-Methyl-5-(2-hydroxyethyl)thiazole

-

Benzyl chloride

-

Anhydrous acetonitrile

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-5-(2-hydroxyethyl)thiazole (1.0 eq) and benzyl chloride (1.0 - 1.1 eq) in anhydrous acetonitrile.[10]

-

Heat the reaction mixture to reflux (approximately 82-85 °C) and maintain for 6 to 24 hours.[11] The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate as a white solid.[10]

-

If precipitation is slow, the addition of a less polar solvent like diethyl ether can induce crystallization.

-

Collect the solid by vacuum filtration and wash with cold acetonitrile or diethyl ether to remove any unreacted starting materials.[10]

-

Dry the resulting white solid under vacuum to yield 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. Purity can be assessed by ¹H NMR spectroscopy.

Generation of the Active N-Heterocyclic Carbene

The catalytic activity of the thiazolium salt is unlocked by the in situ generation of the corresponding N-heterocyclic carbene. This is achieved through deprotonation of the acidic C2-proton of the thiazolium ring by a suitable base.

Caption: In situ generation of the thiazol-2-ylidene NHC from its thiazolium salt precursor.

The choice of base is critical and must be strong enough to deprotonate the thiazolium salt but not so strong as to cause unwanted side reactions with the substrates. Tertiary amines, such as triethylamine (Et₃N), are commonly employed for this purpose. The acidity of the C2-proton is a key feature of the thiazolium ring, a direct consequence of the electron-withdrawing nature of the adjacent positively charged nitrogen atom.

Catalytic Applications: Unleashing Umpolung Chemistry

The thiazol-2-ylidene generated from 3-Benzyl-4-methylthiazolium Chloride is a powerful catalyst for a variety of transformations that rely on the umpolung of aldehydes. We will focus on two seminal reactions: the Benzoin Condensation and the Stetter Reaction.

The Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the dimerization of two aldehydes to form an α-hydroxy ketone.[2] NHC catalysis provides a milder and more efficient alternative to the traditional cyanide-catalyzed method.

The catalytic cycle, first proposed by Breslow, provides a clear roadmap for the reaction.[5]

Caption: The Breslow catalytic cycle for the NHC-catalyzed benzoin condensation.

-

Nucleophilic Attack: The NHC attacks the carbonyl carbon of an aldehyde molecule.

-

Breslow Intermediate Formation: A proton transfer generates the key "Breslow intermediate," an enaminol species that is nucleophilic at the carbon atom.[3] This is the umpolung step.

-

Second Aldehyde Attack: The Breslow intermediate attacks a second molecule of aldehyde.

-

Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the benzoin product and regenerates the active catalyst.[5]

Materials:

-

3-Benzyl-4-methylthiazolium Chloride

-

Benzaldehyde

-

Triethylamine (Et₃N)

-

Ethanol

Procedure:

-

To a solution of 3-Benzyl-4-methylthiazolium Chloride (0.1 eq) in ethanol, add freshly distilled benzaldehyde (1.0 eq).

-

Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction at room temperature for 12-24 hours. The product will precipitate as a white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude benzoin by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure benzoin.

The Stetter Reaction

The Stetter reaction is the conjugate addition of an aldehyde to an α,β-unsaturated compound, such as an enone or an enoate, to form a 1,4-dicarbonyl compound. This reaction is a powerful tool for the synthesis of complex molecules.

The Stetter reaction proceeds through a similar catalytic cycle involving the Breslow intermediate.

Caption: Catalytic cycle of the NHC-catalyzed Stetter reaction.

Instead of attacking a second aldehyde, the nucleophilic Breslow intermediate adds in a conjugate fashion to the Michael acceptor.[12] Subsequent tautomerization and catalyst regeneration afford the 1,4-dicarbonyl product.

Materials:

-

3-Benzyl-4-methylthiazolium Chloride

-

Benzaldehyde

-

Methyl vinyl ketone

-

Triethylamine (Et₃N)

-

Absolute Ethanol

Procedure:

-

In a flask under an inert atmosphere, dissolve 3-Benzyl-4-methylthiazolium Chloride (0.2 eq) in absolute ethanol.

-

Add freshly distilled benzaldehyde (2.0 eq) and methyl vinyl ketone (1.0 eq).

-

Add triethylamine (1.0 eq) to the vigorously stirred mixture.

-

Heat the reaction to 50-70 °C and stir for 24 hours.[12]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the 1,4-dicarbonyl product.

Conclusion and Future Outlook

3-Benzyl-4-methylthiazolium Chloride is more than just a simple chemical; it is a gateway to the powerful and elegant world of N-heterocyclic carbene catalysis. Its ease of synthesis and the predictable reactivity of the derived carbene make it an invaluable tool for both academic research and industrial applications. The Benzoin and Stetter reactions highlighted herein represent only a fraction of the transformations enabled by this versatile catalyst precursor. As the demand for greener and more efficient synthetic methodologies grows, the role of robust organocatalysts like the one derived from 3-Benzyl-4-methylthiazolium Chloride will undoubtedly continue to expand, driving innovation in drug discovery, materials science, and beyond.

References

- Benchchem. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.

- Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655.

- Nair, V., Menon, R. S., Biju, A. T., & Sinu, C. R. (2011). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 7, 849–863.

- Ahmad, I., et al. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. Semantic Scholar.

- Marion, N., Díez-González, S., & Nolan, S. P. (2009). N-Heterocyclic Carbenes as Organocatalysts.

- Hirano, K., et al. (2011). A Family of Thiazolium Salt Derived N-Heterocyclic Carbenes (NHCs) for Organocatalysis: Synthesis, Investigation and Application in Cross-Benzoin Condensation. Chemistry – A European Journal, 17(30), 8346-8357.

- Chem-Impex. (n.d.). 3-Benzyl-4-methylthiazolium chloride.

- Molbase. (n.d.). 3-BENZYL-5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLIUM CHLORIDE synthesis.

- PubChem. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.

- César, V., et al. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(5), 3088-3112.

- TCI Chemicals. (n.d.). Easily-preparable N-Heterocyclic Carbene (NHC) Precursors.

- Fisher Scientific. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 98%.

- Cardellicchio, C., et al. (2012). Scheme 2 Proposed reaction pathway for the thiazolium-catalyzed Stetter...

- White, M. J., & Leeper, F. J. (2007). Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation. The Journal of Organic Chemistry, 72(16), 5876–5886.

- Nielsen, T. E., et al. (2006). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence.

- Sigma-Aldrich. (n.d.). N-Heterocyclic Carbene (NHC) Compounds.

- Rehbein, J., Ruser, S.-M., & Phan, J. (2015).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | C13H16ClNOS | CID 2833352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 3-BENZYL-5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Thiazolium Salt Catalysis: From a Vitamin's Secret to a Synthetic Powerhouse

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of thiazolium salt catalysis is a remarkable narrative of scientific inquiry, beginning with biochemical curiosity and blossoming into a cornerstone of modern organic synthesis. This guide provides an in-depth exploration of its discovery, the elucidation of its unique mechanistic principles—most notably the concept of "umpolung" or polarity inversion—and its application in key synthetic transformations. We will delve into the foundational work that identified the thiazolium moiety of thiamine (Vitamin B1) as a potent catalyst, the groundbreaking insights that defined the catalytic cycle via the famed Breslow intermediate, and the subsequent evolution of N-Heterocyclic Carbene (NHC) catalysts. This document is designed for the practicing scientist, offering not only a historical and mechanistic overview but also field-proven insights and detailed experimental protocols for benchmark reactions, including the Benzoin Condensation and the Stetter Reaction.

A Serendipitous Discovery: The Historical Roots of a Catalytic Revolution

The story of thiazolium salt catalysis is intrinsically linked to the study of biochemistry and the quest to understand enzymatic processes. For decades, the mechanism by which thiamine (Vitamin B1) participated in crucial metabolic pathways remained a puzzle.

Early Precursors: The Benzoin Condensation

The benzoin condensation, a dimerization of two aromatic aldehydes to form an α-hydroxy ketone, was first reported in 1832 by Liebig and Wöhler.[1][2] For many years, the reaction was primarily known to be catalyzed by cyanide ions.[2][3] The cyanide catalyst was effective but its toxicity and limited scope presented significant drawbacks. This reaction, however, established a critical chemical transformation: the creation of a nucleophilic acyl anion equivalent from an aldehyde, a concept that would become central to thiazolium catalysis.

The Thiamine Connection: Ukai's Pivotal Observation

Breslow's Mechanistic Revelation

While Ukai had identified the key player, the "how" remained elusive until 1958. In a landmark paper, Ronald Breslow proposed a detailed mechanism that not only explained Ukai's findings but also laid the groundwork for the entire field of N-Heterocyclic Carbene (NHC) catalysis.[5][6][7] Breslow postulated that the thiazolium salt, upon deprotonation at the C2 position (the carbon between the nitrogen and sulfur atoms), forms a nucleophilic carbene.[5][7] This was a radical idea at the time, as carbenes were known as highly reactive, transient species. Breslow's genius was in recognizing that the thiazolium ring could stabilize this carbene, making it a viable catalytic species. He provided definitive proof by demonstrating that the C2-proton was acidic and could be exchanged with deuterium in D₂O.[7]

This discovery led to the characterization of a key intermediate, now famously known as the Breslow intermediate , which is the cornerstone of the catalytic cycle.[5][8]

Caption: Key historical developments in thiazolium salt catalysis.

The Engine of "Umpolung": Unpacking the Catalytic Cycle

The true power of thiazolium salt catalysis lies in its ability to achieve "umpolung," or the reversal of polarity, of the aldehyde carbonyl carbon. Normally, this carbon is electrophilic. The catalyst transforms it into a nucleophilic acyl anion equivalent, opening up a vast landscape of new chemical reactions.

The generalized catalytic cycle proceeds as follows:

-

Carbene Formation: A base removes the acidic C2 proton from the thiazolium salt precatalyst to generate the active N-heterocyclic carbene (NHC).[5]

-

Nucleophilic Attack: The nucleophilic carbene attacks the electrophilic carbonyl carbon of an aldehyde, forming a zwitterionic tetrahedral intermediate.[5]

-

Breslow Intermediate Formation: A critical intramolecular proton transfer occurs, moving the proton from the former aldehyde carbon to the oxygen. This step forms the nucleophilic enamine-like Breslow intermediate.[5][8] This is the umpolung step.

-

Reaction with Electrophile: The nucleophilic Breslow intermediate attacks a second electrophile. In the benzoin condensation, this is a second molecule of aldehyde.[5] In the Stetter reaction, it is an activated olefin.

-

Product Formation & Catalyst Regeneration: The resulting intermediate collapses, releasing the final product and regenerating the NHC catalyst, which can then enter a new cycle.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS RN: 4568-71-2), a versatile thiazolium salt utilized as a catalyst in various organic transformations.[1][2] This document, intended for researchers and professionals in drug development and chemical synthesis, offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra to facilitate its identification, characterization, and application.

Introduction to 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a quaternary ammonium salt featuring a thiazole ring, a structural motif of interest in medicinal chemistry and organic synthesis.[2] It is recognized for its role as a catalyst, particularly in reactions like the acyloin condensation and the Stetter reaction, which are crucial for forming carbon-carbon bonds.[1] A thorough understanding of its spectroscopic properties is paramount for confirming its synthesis and purity, as well as for mechanistic studies of the reactions it catalyzes.

Molecular Structure:

Caption: Molecular structure of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium cation with the chloride anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the compound in a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆), and recording the spectrum on a 300 or 400 MHz spectrometer.[3] The chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Data Interpretation:

The following table summarizes the expected ¹H NMR chemical shifts for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazolium H-2 | ~9.5 - 10.5 | Singlet | 1H |

| Aromatic H (Benzyl) | ~7.2 - 7.5 | Multiplet | 5H |

| Methylene H (Benzyl-CH₂) | ~5.5 - 6.0 | Singlet | 2H |

| Methylene H (-CH₂-OH) | ~3.5 - 3.8 | Triplet | 2H |

| Methylene H (-CH₂-CH₂OH) | ~2.8 - 3.2 | Triplet | 2H |

| Methyl H (-CH₃) | ~2.2 - 2.5 | Singlet | 3H |

| Hydroxyl H (-OH) | Variable | Singlet (broad) | 1H |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ is a common choice for polar, salt-like compounds like thiazolium chlorides due to its excellent dissolving power.

-

Internal Standard: TMS is the standard reference (0 ppm) for ¹H NMR due to its chemical inertness and single, sharp signal that does not overlap with most organic proton signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

The table below outlines the anticipated ¹³C NMR chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Thiazolium C-2 | ~150 - 155 |

| Thiazolium C-4 | ~140 - 145 |

| Thiazolium C-5 | ~125 - 130 |

| Aromatic C (Benzyl, quaternary) | ~135 - 140 |

| Aromatic C (Benzyl, CH) | ~128 - 130 |

| Methylene C (Benzyl-CH₂) | ~50 - 55 |

| Methylene C (-CH₂-OH) | ~58 - 62 |

| Methylene C (-CH₂-CH₂OH) | ~28 - 32 |

| Methyl C (-CH₃) | ~12 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[4]

Caption: Workflow for obtaining an IR spectrum.

Data Interpretation:

The following table lists the characteristic IR absorption bands for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Thiazolium) | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

Expert Insights:

-

The broadness of the O-H stretching band is a result of hydrogen bonding.

-

The exact positions of the C=N and C=C stretching frequencies in the thiazolium ring can be sensitive to the substitution pattern and the counter-ion.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. A comprehensive analysis of ¹H NMR, ¹³C NMR, and IR spectra allows for the unambiguous confirmation of its molecular structure. This information is indispensable for researchers and professionals who rely on this thiazolium salt for their synthetic and developmental work, ensuring the quality and reliability of their scientific endeavors.

References

-

PubChem. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. Retrieved January 25, 2026, from [Link]

-

Fisher Scientific. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 98%. Retrieved January 25, 2026, from [Link]

-

LookChem. (n.d.). 3-BENZYL-5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLIUM CHLORIDE synthesis. Retrieved January 25, 2026, from [Link]

Sources

- 1. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-BENZYL-5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLIUM CHLORIDE(4568-71-2) 1H NMR spectrum [chemicalbook.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

The Thiazolium Ring: A Cornerstone of Catalytic C-C Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of a Heterocycle

The thiazolium ring, a seemingly simple five-membered heterocycle containing sulfur and nitrogen, lies at the heart of a remarkable range of catalytic transformations that have become indispensable in modern organic synthesis and are central to key biological processes. Its ability to facilitate the "umpolung," or reversal of polarity, of aldehydes has unlocked novel pathways for carbon-carbon bond formation, enabling the construction of complex molecular architectures with precision and efficiency.[1][2][3][4][5] This guide, intended for researchers, scientists, and professionals in drug development, will provide a comprehensive exploration of the thiazolium ring's catalytic activity, from its fundamental mechanistic principles to practical experimental protocols and its applications in asymmetric synthesis.

The significance of the thiazolium ring is underscored by its presence in thiamine (Vitamin B1), a vital coenzyme in metabolic pathways.[6][7][8][9] The catalytic prowess of thiamine in enzymatic reactions, such as the benzoin condensation, inspired the development of synthetic thiazolium-based organocatalysts.[6][9][10] These catalysts, often in the form of N-heterocyclic carbenes (NHCs) generated in situ, have revolutionized the field of organocatalysis, offering a metal-free and often stereoselective approach to complex bond formations.[11][12]

This guide will delve into the core principles governing the catalytic action of the thiazolium ring, dissecting the crucial role of the C2-proton, the formation of the key Breslow intermediate, and the subsequent divergent reaction pathways that lead to valuable synthetic building blocks. We will explore seminal reactions such as the benzoin condensation and the Stetter reaction in detail, providing not just the "what" but also the "why" behind experimental choices and protocol design. Furthermore, we will examine the factors that modulate catalytic activity and the ongoing development of chiral thiazolium salts for asymmetric catalysis, a critical aspect for the pharmaceutical industry.

The Catalytic Machinery: Unveiling the Mechanism

The catalytic activity of the thiazolium ring is predicated on its ability to be deprotonated at the C2 position, forming a nucleophilic N-heterocyclic carbene (NHC).[1] This deprotonation is facilitated by the electron-withdrawing effect of the adjacent positively charged nitrogen atom, which increases the acidity of the C2-proton.[13] The resulting NHC is a potent nucleophile that initiates the catalytic cycle.

The Catalytic Cycle of Thiazolium-Mediated Aldehyde Dimerization (Benzoin Condensation)

The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, serves as a classic example of thiazolium catalysis.[6][10] The mechanism, first elucidated by Breslow, proceeds through the following key steps:[2][6]

-

Formation of the N-Heterocyclic Carbene (NHC): In the presence of a base, the thiazolium salt is deprotonated at the C2 position to generate the active NHC catalyst.

-

Nucleophilic Attack and Formation of the Breslow Intermediate: The NHC attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer generates the crucial Breslow intermediate , an enamine-like species.[2][14][15] This intermediate is the cornerstone of thiazolium catalysis, as it embodies the "umpolung" of the aldehyde's reactivity, transforming the electrophilic carbonyl carbon into a nucleophilic species.[1]

-

Nucleophilic Addition: The nucleophilic Breslow intermediate then attacks the carbonyl carbon of a second aldehyde molecule.

-

Product Formation and Catalyst Regeneration: The resulting adduct undergoes a series of steps, including proton transfer and elimination of the thiazolium catalyst, to yield the final α-hydroxy ketone (benzoin) product and regenerate the NHC for the next catalytic cycle.[10]

Caption: Catalytic cycle of the thiazolium-catalyzed benzoin condensation.

Key Reactions and Methodologies

The versatility of the thiazolium ring extends beyond the benzoin condensation to a variety of other important transformations.

The Stetter Reaction: A Conjugate Addition Powerhouse

The Stetter reaction is a 1,4-conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, catalyzed by a thiazolium salt.[14][16] This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds and their derivatives.[16]

The mechanism of the Stetter reaction shares the initial steps with the benzoin condensation, involving the formation of the Breslow intermediate.[14][15] However, instead of attacking a second aldehyde, the Breslow intermediate adds to the β-carbon of the Michael acceptor. Subsequent proton transfer and catalyst regeneration yield the 1,4-dicarbonyl product. A key distinction from the benzoin condensation is that the final step of the Stetter reaction is irreversible, which drives the reaction towards the 1,4-addition product.[14]

Experimental Protocol: A Model Benzoin Condensation

This protocol provides a detailed, step-by-step methodology for a classic benzoin condensation of benzaldehyde using a thiazolium salt catalyst. This self-validating system includes checks for reaction completion and product purity.

Materials:

-

Thiamine hydrochloride (Vitamin B1)

-

Benzaldehyde (freshly distilled to remove benzoic acid)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Buchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Catalyst Preparation: In a round-bottom flask, dissolve thiamine hydrochloride (e.g., 0.01 eq) in a minimal amount of deionized water. Add ethanol to the flask.

-

Base Addition: Cool the solution in an ice bath and slowly add the NaOH solution dropwise with stirring. The solution should turn yellow, indicating the formation of the thiamine ylide (the active NHC).

-

Substrate Addition: To the cooled catalyst solution, add benzaldehyde (1.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC. A suitable eluent is a mixture of hexane and ethyl acetate. The product, benzoin, will have a different Rf value than the starting material, benzaldehyde.

-

Workup and Isolation: Once the reaction is complete (as indicated by TLC), add deionized water to the reaction mixture to precipitate the benzoin product. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted benzaldehyde.

-

Characterization and Validation:

-

Dry the purified benzoin and determine its melting point. The literature value for benzoin is approximately 137 °C. A sharp melting point close to the literature value is an indicator of purity.

-

Obtain a proton and carbon NMR spectrum of the product to confirm its structure. The spectra should be consistent with the structure of benzoin.

-

Caption: Experimental workflow for a thiazolium-catalyzed benzoin condensation.

Factors Influencing Catalytic Activity

The efficiency and selectivity of thiazolium-catalyzed reactions are influenced by several factors:

-

Substituents on the Thiazolium Ring: The electronic and steric nature of the substituents on the thiazolium ring can significantly impact the catalyst's activity. Electron-withdrawing groups can increase the acidity of the C2-proton, facilitating NHC formation, but may also destabilize the Breslow intermediate. Bulky substituents can influence the stereochemical outcome of the reaction, which is crucial for asymmetric catalysis.[11]

-

The Nature of the Base: The choice of base is critical for the deprotonation of the thiazolium salt. A base that is too strong can lead to side reactions, while a base that is too weak will result in a low concentration of the active NHC. Common bases include triethylamine (Et3N) and 1,8-diazabicycloundec-7-ene (DBU).

-

Solvent: The solvent can affect the solubility of the reactants and the stability of the intermediates. Both protic and aprotic solvents have been successfully employed, and in some cases, reactions can even be performed in aqueous media.[14]

-

Temperature: The reaction temperature can influence the reaction rate and, in some cases, the selectivity. Some reactions may require heating to proceed at a reasonable rate, while others are performed at or below room temperature to enhance selectivity.[14]

Asymmetric Catalysis: The Chiral Frontier

A major area of development in thiazolium catalysis is the design and application of chiral thiazolium salts for asymmetric synthesis.[2][6][11] By incorporating chiral moieties into the catalyst structure, it is possible to induce enantioselectivity in the C-C bond-forming step. This has led to the development of highly enantioselective benzoin condensations, Stetter reactions, and other transformations, providing access to enantioenriched molecules that are of significant interest in drug discovery and development.[2][11] The design of these chiral catalysts often involves the strategic placement of bulky groups to create a chiral pocket around the active site, thereby directing the approach of the substrates.

Applications in Drug Development and Beyond

The ability of thiazolium catalysis to efficiently construct complex molecular scaffolds has made it a valuable tool in drug discovery and development. The products of these reactions, such as α-hydroxy ketones and 1,4-dicarbonyl compounds, are versatile intermediates for the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals.[13] The development of asymmetric variants of these reactions is particularly important, as the biological activity of a drug is often dependent on its stereochemistry.

Beyond pharmaceuticals, thiazolium-based catalysts are finding applications in materials science and the synthesis of agrochemicals.[7] The ongoing research in this field continues to expand the scope and utility of this remarkable catalytic system.

Conclusion

The thiazolium ring, through its ability to generate N-heterocyclic carbenes and mediate "umpolung" reactivity, has established itself as a powerful and versatile platform for catalysis. From its biological origins in thiamine to its widespread use in modern organic synthesis, the journey of the thiazolium ring is a testament to the power of bio-inspired chemistry. For researchers and professionals in drug development, a deep understanding of the principles and practicalities of thiazolium catalysis is essential for the design and synthesis of the next generation of complex molecules. The continued exploration of new catalyst designs, reaction methodologies, and applications promises to further solidify the thiazolium ring's position as a cornerstone of catalytic C-C bond formation.

References

-

Debiais, M., Hamoud, A., Drain, R., Barthélémy, P., & Desvergnes, V. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Advances. [Link]

-

Tunable Thiazolium Carbenes for Enantioselective Radical Three-Component Dicarbofunctionalizations. (2024). Journal of the American Chemical Society. [Link]

-

Thiazolium cation: all you need to know. (2019). YouTube. [Link]

-

Synthesis of thiazolium salts and their screening for catalytic activity. (2015). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

-

Benzoin Condensation. (n.d.). University of the West Indies. [Link]

-

The Catalytic Asymmetric Intramolecular Stetter Reaction. (n.d.). PMC - NIH. [Link]

-

Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. (n.d.). MDPI. [Link]

-

Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. (n.d.). University of Saskatchewan. [Link]

-

Thiazolium Salt Catalyzed Asymmetric Benzoin Reaction. (2019). Thieme. [Link]

-

Stetter Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions. (n.d.). HARVEST (uSask). [Link]

-

Thiazolium Salts as Chalcogen Bond Donors. (2022). Crystal Growth & Design - ACS Publications. [Link]

-

The mechanism of thiazolium catalysis. (1996). Sci-Hub. [Link]

-

Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Catalytic cycle of the thiazolium‐catalyzed benzoin condensation as defined by Breslow24 used frequently as a paragon for NHC organocatalysis. (n.d.). ResearchGate. [Link]

-

Thiazole. (n.d.). Wikipedia. [Link]

-

Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). Chemical Reviews. [Link]

-

A Family of Thiazolium Salt Derived N‐Heterocyclic Carbenes (NHCs) for Organocatalysis: Synthesis, Investigation and Application in Cross‐Benzoin Condensation. (2011). ResearchGate. [Link]

-

Umpolung strategy: advances in catalytic C-C bond formations. (2013). TÜBİTAK Academic Journals. [Link]

-

Stetter reaction. (n.d.). Wikipedia. [Link]

-

New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. (2023). Accounts of Chemical Research - ACS Publications. [Link]

-

The Catalytic Mechanism of Thiamine in Enzymatic and Non-Enzymatic Systems: Carbene Chemistry of the Thiazolium Ring and Novel Intramolecular Nucleophilic Catalysis by the Aminopyrimidinyl Group. (n.d.). LSU Scholarly Repository. [Link]

-

Carbene catalyzed umpolung of α,β-enals: a reactivity study of diamino dienols vs. azolium enolates, and the characterization of advanced reaction intermediates. (n.d.). PMC - NIH. [Link]

-

Umpolung reactivity of strained C–C σ-bonds without transition-metal catalysis. (2024). PMC. [Link]

-

Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. (n.d.). Semantic Scholar. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stetter reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Umpolung reactivity of strained C–C σ-bonds without transition-metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chem.latech.edu [chem.latech.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 14. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Stetter Reaction [organic-chemistry.org]

Navigating the Unseen: A Technical Guide to the Safe Handling, and Storage of 3-Benzyl-4-methylthiazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and storage requirements for 3-Benzyl-4-methylthiazolium Chloride. As a Senior Application Scientist, the following content is synthesized from available safety data for structurally similar compounds, general principles of chemical safety, and best practices in a research and development setting. It is imperative to recognize that specific toxicological and safety data for 3-Benzyl-4-methylthiazolium Chloride is not extensively available. Therefore, this guide judiciously extrapolates from the well-documented properties of the closely related analogue, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride , and general knowledge of thiazolium salts. This approach necessitates a conservative and diligent application of the recommended safety measures.

Hazard Identification and Risk Assessment: A Proactive Stance

Due to the limited specific data on 3-Benzyl-4-methylthiazolium Chloride, a comprehensive risk assessment is the cornerstone of its safe handling. The primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation if inhaled as a dust. The benzyl group may also confer additional toxicological properties that should not be underestimated.

The GHS classification for the analogous compound, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, serves as a crucial, albeit provisional, reference.

Table 1: GHS Hazard Classification for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride [1][2]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Given these potential hazards, it is prudent to handle 3-Benzyl-4-methylthiazolium Chloride with the same level of caution as its hydroxyethyl-substituted counterpart. All laboratory personnel must be thoroughly trained on these potential risks before commencing any work with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following PPE is mandatory when handling 3-Benzyl-4-methylthiazolium Chloride.

-

Eye and Face Protection : Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or dust generation.

-

Skin Protection : A flame-retardant lab coat is necessary. Disposable nitrile gloves should be worn and changed frequently, especially if contamination is suspected. For larger quantities or extended handling, heavier-duty gloves may be appropriate.

-

Respiratory Protection : A NIOSH-approved N95 dust mask is recommended when handling the solid compound to prevent inhalation of airborne particles. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Figure 1: A generalized workflow for donning and doffing Personal Protective Equipment (PPE) when handling potentially hazardous chemical compounds.

Handling and Storage: Maintaining Compound Integrity and User Safety

Proper handling and storage are critical to prevent degradation of 3-Benzyl-4-methylthiazolium Chloride and to ensure the safety of laboratory personnel. Thiazolium salts, in general, can be hygroscopic and air-sensitive.

3.1. Handling:

-

Ventilation : All handling of solid 3-Benzyl-4-methylthiazolium Chloride should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere : For reactions sensitive to moisture or air, handling should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

-

Avoiding Dust Formation : Care should be taken to avoid the generation of dust when transferring the solid. Use appropriate tools and techniques for weighing and transferring.

-

Hygroscopic Nature : The compound is likely hygroscopic.[3][4] Minimize its exposure to atmospheric moisture.

3.2. Storage:

-

Container : Store in a tightly sealed, clearly labeled container.

-

Environment : The storage area should be cool, dry, and well-ventilated.[3]

-

Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[3]

-

Inert Gas : For long-term storage to maintain purity, storing under an inert gas is recommended.[3]

Figure 2: A logical flow diagram illustrating the key steps for the safe handling and appropriate storage of 3-Benzyl-4-methylthiazolium Chloride.

Spill and Emergency Procedures: A Rapid and Coordinated Response

Preparedness is key to effectively managing spills and emergencies. All personnel working with 3-Benzyl-4-methylthiazolium Chloride must be familiar with these procedures.

4.1. Minor Spill (Solid):

-

Evacuate and Secure : If safe to do so, restrict access to the spill area.

-

Ventilate : Ensure adequate ventilation.

-

Personal Protective Equipment : Wear appropriate PPE as outlined in Section 2.

-

Containment and Cleanup : Gently sweep the solid material into a sealed container for disposal. Avoid creating dust.

-

Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

-

Waste Disposal : Dispose of all contaminated materials as hazardous waste.

4.2. Exposure Procedures:

-

Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Considerations: Environmental Responsibility

All waste containing 3-Benzyl-4-methylthiazolium Chloride, including contaminated materials from spill cleanup, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe and effective use of 3-Benzyl-4-methylthiazolium Chloride in a research and development setting is predicated on a deeply ingrained culture of safety. While this guide provides a framework based on the best available information, it is not a substitute for a thorough, experiment-specific risk assessment conducted by qualified personnel. By adhering to these principles of proactive hazard identification, diligent use of personal protective equipment, and meticulous handling and storage practices, researchers can confidently and safely explore the potential of this versatile compound.

References

-

Fisher Scientific. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 98%. [Link]

-

PubChem. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. [Link]

-

ChemBK. (2024). 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of N-methylation reactions and X-ray data of quaternary thiazolium salts. The N 'lone' pair orientation in the thiazole ring. [Link]

Sources

- 1. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | C13H16ClNOS | CID 2833352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Note: 3-Benzyl-4-methylthiazolium Chloride as a Catalyst for Benzoin Condensation

Introduction: Reimagining Carbonyl Reactivity through Umpolung Catalysis

The benzoin condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, traditionally enabling the dimerization of aromatic aldehydes to form α-hydroxy ketones, or benzoins.[1][2] These products are valuable intermediates in the synthesis of various pharmaceuticals and natural products.[3] The reaction's ingenuity lies in the concept of "Umpolung," or the reversal of polarity, of the aldehyde's carbonyl carbon.[4][5][6] This note provides a detailed protocol and mechanistic insights into the use of 3-Benzyl-4-methylthiazolium chloride, a highly effective N-heterocyclic carbene (NHC) precatalyst, for this transformation.[1][2][7]

Thiazolium salts, such as 3-Benzyl-4-methylthiazolium chloride, serve as precursors to N-heterocyclic carbenes, which are potent organocatalysts.[3][7] The pioneering work of Breslow illuminated the mechanism by which these catalysts facilitate the benzoin condensation, providing a milder and more efficient alternative to the traditional use of cyanide ions.[3] This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful catalytic system.

Mechanism of Action: The Catalytic Cycle of Benzoin Condensation

The catalytic activity of 3-Benzyl-4-methylthiazolium chloride hinges on its in-situ conversion to the corresponding NHC in the presence of a base. The NHC then initiates the catalytic cycle, as depicted below.

Diagram: Catalytic Cycle of Benzoin Condensation

Caption: Catalytic cycle of the thiazolium-catalyzed benzoin condensation.

The key steps in the mechanism are:

-

Catalyst Activation: A base, such as triethylamine (Et3N), deprotonates the acidic C2-proton of the 3-Benzyl-4-methylthiazolium chloride to generate the active N-heterocyclic carbene (NHC) catalyst.[8][9]

-

Nucleophilic Attack and Umpolung: The nucleophilic NHC attacks the carbonyl carbon of the first aldehyde molecule. This is followed by a proton transfer to form the Breslow intermediate, which is a key species that exhibits the "Umpolung" or reversed polarity. The formerly electrophilic carbonyl carbon is now a nucleophilic acyl anion equivalent.[5]

-

Second Nucleophilic Attack: The Breslow intermediate then attacks the carbonyl carbon of a second aldehyde molecule, forming a new carbon-carbon bond.

-

Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the benzoin product and regenerates the active catalyst, allowing the cycle to continue.

Experimental Protocol: Benzoin Condensation of Benzaldehyde

This protocol details a representative procedure for the benzoin condensation of benzaldehyde using 3-Benzyl-4-methylthiazolium chloride as the precatalyst.

Materials:

-

3-Benzyl-4-methylthiazolium chloride (CAS: 4568-71-2)

-

Benzaldehyde (freshly distilled to remove benzoic acid)[10]

-

Triethylamine (Et3N)

-

Ethanol (absolute)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Water

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 3-Benzyl-4-methylthiazolium chloride (13.4 g, 0.05 mol).

-

Addition of Reagents: To the flask, add absolute ethanol (300 mL), freshly distilled benzaldehyde (106.12 g, 1.0 mol), and triethylamine (30.3 g, 0.3 mol).

-

Reaction Conditions: The reaction mixture is stirred and heated to 80°C using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC). The reaction is generally allowed to proceed for 1.5 to 2 hours.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is poured into 500 mL of water and extracted with dichloromethane (2 x 150 mL).

-

Purification: The combined organic layers are washed with 300 mL of saturated sodium bicarbonate solution, followed by 300 mL of water. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude benzoin can be further purified by recrystallization from ethanol to yield a colorless to light-yellow solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the benzoin condensation catalyzed by thiazolium salts.

| Parameter | Value/Range | Notes |

| Catalyst Loading | 5 mol% | A catalytic amount is sufficient for the reaction. |

| Substrate | Aromatic Aldehydes | Generally well-tolerated.[7] |

| Base | Triethylamine (Et3N) | Other non-nucleophilic bases can also be used. |

| Solvent | Ethanol, Methanol | Protic solvents are commonly employed.[8][9] |

| Temperature | 60-80°C | Heating is typically required to drive the reaction. |

| Reaction Time | 1-3 hours | Reaction times can vary based on the substrate. |

| Yield | 70-95% | High yields are achievable with pure reagents.[10] |

Safety and Handling

3-Benzyl-4-methylthiazolium chloride may cause skin and serious eye irritation, as well as respiratory irritation.[11][12] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Store the compound in a dry, cool, and well-ventilated place, as it may be air-sensitive.[12]

Conclusion

3-Benzyl-4-methylthiazolium chloride is a robust and efficient precatalyst for the benzoin condensation, operating through an N-heterocyclic carbene-mediated Umpolung mechanism. This application note provides a comprehensive guide, from the underlying catalytic cycle to a detailed experimental protocol, empowering researchers to effectively utilize this methodology for the synthesis of α-hydroxy ketones. The mild reaction conditions and high yields make this a valuable tool in modern organic synthesis and drug discovery.

References

- Castellano, S., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-6.

- Jimenez, L., & Diederich, F. (2016). 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium Chloride. e-EROS Encyclopedia of Reagents for Organic Synthesis.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2833352, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. Retrieved from [Link].

-

Various Authors. (2023). Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation. Request PDF. Retrieved from [Link].

-

Wikipedia contributors. (2023). Benzoin condensation. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

- White, M. J., & Leeper, F. J. (1998). Kinetics of the thiazolium ion-catalyzed benzoin condensation. Journal of Organic Chemistry, 63(21), 7244-7250.

-

Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link].

-

Leeper, F. J., & White, M. J. (2001). Kinetics of the thiazolium ion-catalyzed benzoin condensation. ResearchGate. Retrieved from [Link].

- Breslow, R. (1958). On the Mechanism of Thiamine Action. IV.1 Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719-3726.

- Adams, R., & Marvel, C. S. (1921). Benzoin. Organic Syntheses, 1, 33.

- Kumar, M., et al. (2023). A general aqueous synthetic strategy towards 1-benzylTHIQs enabled by umpolung hydrazone. Chemical Science, 14(4), 892-898.

- Debiais, M., et al. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. Green Chemistry, 22(23), 8345-8350.

- Reddy, B. V. S., & Kumar, V. S. (2013).

- Biju, A. T. (2014).

- Various Authors. (2015).

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link].

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link].

Sources

- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 2. Benzoin Condensation [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A general aqueous synthetic strategy towards 1-benzylTHIQs enabled by umpolung hydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | C13H16ClNOS | CID 2833352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Applications in Medicinal Chemistry and Drug Discovery: A Technical Guide for Researchers